molecular formula C6Nd2O12 B072409 Neodymium oxalate CAS No. 1186-50-1

Neodymium oxalate

Cat. No. B072409
Key on ui cas rn: 1186-50-1
M. Wt: 552.54 g/mol
InChI Key: VKLDOHAGZQSOPP-UHFFFAOYSA-H
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Patent
US08221609B2

Procedure details

Subsequently, oxalic acid ((COOH)2) is added to neodymium sulfate taken out from the reaction tank (not shown) to produce neodymium oxalate (Nd2(COO)3) that is a Nd oxalic acid salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].S([O-])([O-])(=O)=O.[Nd+3:12].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Nd+3]>>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Nd+3:12].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Nd+3:12] |f:1.2.3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Nd+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Nd+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Nd+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Nd+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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